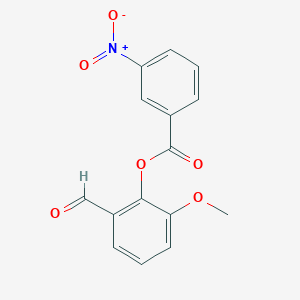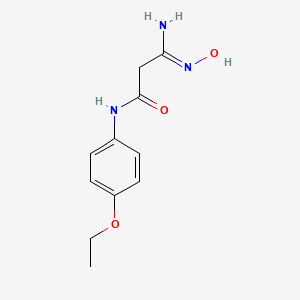![molecular formula C11H10FN3O2S B5738041 methyl [5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5738041.png)
methyl [5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl [5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]carbamate, also known as FBMC, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields of research.
Applications De Recherche Scientifique
Methyl [5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]carbamate has been studied for its potential use in various fields of research, including as an insecticide, fungicide, and herbicide. It has also been investigated for its potential as a therapeutic agent in the treatment of cancer, Alzheimer's disease, and other neurological disorders.
Mécanisme D'action
Methyl [5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]carbamate is believed to exert its effects by inhibiting acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound can increase the levels of acetylcholine in the brain, leading to improved cognitive function and memory.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including changes in neurotransmitter levels, alterations in gene expression, and changes in enzyme activity. These effects are thought to be responsible for the compound's therapeutic potential in various disease states.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using methyl [5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]carbamate in lab experiments is its potent activity against acetylcholinesterase, which makes it a useful tool for studying the role of this enzyme in various physiological processes. However, one limitation is that the compound can be difficult to synthesize and purify, which can make it challenging to obtain in large quantities for use in experiments.
Orientations Futures
There are several potential future directions for research on methyl [5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]carbamate, including further investigation of its therapeutic potential in neurological disorders, as well as exploring its potential use as a tool for studying the role of acetylcholinesterase in other physiological processes. Additionally, more research is needed to optimize the synthesis and purification of this compound, which could facilitate its use in larger-scale experiments.
In conclusion, this compound is a promising chemical compound with a range of potential applications in various fields of research. Its potent activity against acetylcholinesterase makes it a useful tool for studying the role of this enzyme in various physiological processes, and its therapeutic potential in neurological disorders warrants further investigation. While there are some limitations to using this compound in lab experiments, continued research into its synthesis and purification could help overcome these challenges and facilitate its use in larger-scale experiments.
Méthodes De Synthèse
Methyl [5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]carbamate is synthesized by reacting 2-fluorobenzylamine with thiocarbonyl diimidazole, followed by reaction with methyl chloroformate. The resulting product is then purified using column chromatography.
Propriétés
IUPAC Name |
methyl N-[5-[(2-fluorophenyl)methyl]-1,3,4-thiadiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O2S/c1-17-11(16)13-10-15-14-9(18-10)6-7-4-2-3-5-8(7)12/h2-5H,6H2,1H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPBJWGUMVIDQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NN=C(S1)CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methoxy-4-nitro-6-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5737971.png)

![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5737990.png)

![N-(3-chloro-2-methylphenyl)-5-[(dimethylamino)sulfonyl]-2-methylbenzamide](/img/structure/B5738002.png)

![{4-[2-(8-quinolinyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5738009.png)

![(3-methoxyphenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5738026.png)
![5-[(4-tert-butylphenoxy)methyl]-N-(2-methoxyphenyl)-2-furamide](/img/structure/B5738034.png)

![4-ethyl-5-methyl-2-{[3-(5-methyl-2-furyl)acryloyl]amino}-3-thiophenecarboxamide](/img/structure/B5738043.png)
